molecular formula C18H19NO5S B2791179 methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327174-34-4

methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate

Cat. No.: B2791179
CAS No.: 1327174-34-4
M. Wt: 361.41
InChI Key: DPRBIASLYMNEEM-LGMDPLHJSA-N
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Description

Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate (CAS 1327178-36-8) is an acrylate derivative characterized by a (Z)-configured double bond, an anilino group, a 4-ethoxyphenylsulfonyl substituent, and a methyl ester moiety .

Properties

IUPAC Name

methyl (Z)-3-anilino-2-(4-ethoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-3-24-15-9-11-16(12-10-15)25(21,22)17(18(20)23-2)13-19-14-7-5-4-6-8-14/h4-13,19H,3H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRBIASLYMNEEM-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves the reaction of aniline with methyl (2Z)-3-bromo-2-[(4-ethoxyphenyl)sulfonyl]acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s structural uniqueness lies in the combination of:

  • (Z)-Configuration : Impacts molecular geometry and intermolecular interactions.
  • 4-Ethoxyphenylsulfonyl Group : Provides electron-withdrawing effects and influences polarity.
  • Methyl Ester : Affects hydrolysis stability and solubility.

Comparison with Acrylate Derivatives

Table 1: Key Structural Differences Among Analogous Compounds
Compound Name Substituents Key Functional Groups CAS Number Potential Applications References
Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate 4-Ethoxyphenyl, anilino, methyl ester Sulfonyl, acrylate 1327178-36-8 Polymers, agrochemicals
(Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate 4-Ethoxyanilino, methyl ester Acrylate (no sulfonyl) Not provided Pharmaceutical intermediates
(E)-Ethyl 3-(2-fluoroanilino)-2-(4-methoxyphenyl)acrylate 2-Fluoroanilino, 4-methoxyphenyl, ethyl ester Acrylate, fluoro substituent Not provided Bioactive molecule synthesis
2-[Methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate Perfluoroalkyl, methyl sulfonyl Sulfonamide, acrylate Multiple (e.g., 306974-28-7) Water-repellent coatings, surfactants
Ethyl (Z)-3-(4-methylanilino)-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 4-Methylanilino, carbamoyl, ethyl ester Carbamoyl, acrylate Not provided Dye synthesis, crystallography

Substituent Effects on Properties

Sulfonyl vs. Carbamoyl Groups: The sulfonyl group in the target compound increases electron-withdrawing capacity compared to carbamoyl derivatives (e.g., Ethyl (Z)-3-(4-methylanilino)-2-[(4-methylphenyl)carbamoyl]prop-2-enoate), enhancing reactivity in nucleophilic substitution or polymerization reactions . Carbamoyl-containing analogs may exhibit stronger hydrogen-bonding interactions, influencing crystal packing and solubility .

Ethoxy vs.

Perfluoroalkyl Sulfonamides: Compounds like 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate exhibit extreme hydrophobicity and thermal stability, making them suitable for industrial coatings. The target compound lacks fluorinated chains, suggesting lower environmental persistence .

Regulatory and Environmental Considerations

    Q & A

    Basic: How can researchers optimize the synthesis of methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate to improve yield and purity?

    Answer:
    Optimization requires multi-step reaction design with precise control of temperature, solvent polarity, and reaction time. For example, using aprotic solvents like DMF or THF can enhance sulfonylation efficiency, while low temperatures (0–5°C) may stabilize intermediates during nucleophilic addition steps. Continuous flow reactors, as demonstrated in flow-chemistry protocols for similar acrylates, can improve scalability and reduce side reactions . Advanced purification methods, such as column chromatography or recrystallization from ethanol/water mixtures, are critical for achieving >95% purity. Monitoring via HPLC or LC-MS at each step ensures intermediate quality .

    Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

    Answer:
    Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the sulfonyl group and the steric influence of the 4-ethoxyphenyl substituent. For instance, HOMO-LUMO gap analysis reveals reactivity toward nucleophilic attack at the α,β-unsaturated ester. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities with biological targets like cyclooxygenase-2, informed by structural analogs in medicinal chemistry studies . MD simulations further assess conformational stability in aqueous environments, essential for pharmacokinetic profiling .

    Basic: What spectroscopic and crystallographic techniques confirm the stereochemistry and molecular conformation of this compound?

    Answer:
    Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning the (Z)-configuration at the double bond, as shown in structurally related acrylates like ethyl (Z)-3-(4-methylanilino) oxalate . NMR spectroscopy, particularly 1H^{1}\text{H}-1H^{1}\text{H} NOESY, identifies spatial proximity between the anilino proton and the sulfonyl group, corroborating the (Z)-stereochemistry. IR spectroscopy verifies key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}) .

    Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar acrylate derivatives?

    Answer:
    Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the 4-ethoxyphenyl group with a 4-chlorophenyl moiety (as in CAS 1327196-54-2) alters electron density, impacting enzyme inhibition potency . Comparative assays under standardized conditions (e.g., IC50_{50} measurements against COX-2) and meta-analyses of kinetic data (kcat_{\text{cat}}/KM_{\text{M}}) can isolate substituent effects. Conflicting in vitro vs. in vivo results may arise from metabolic stability differences, requiring pharmacokinetic profiling (e.g., microsomal half-life assays) .

    Basic: What experimental parameters are critical for studying the hydrolysis stability of the acrylate ester group?

    Answer:
    Hydrolysis rates depend on pH, temperature, and solvent composition. Buffered solutions (pH 7.4 for physiological relevance) at 37°C simulate biological conditions. Reverse-phase HPLC tracks ester degradation, while 13C^{13}\text{C} NMR identifies hydrolysis products (e.g., carboxylic acid derivatives). Stability in DMSO vs. aqueous PBS should be compared to assess storage conditions. Adding enzyme inhibitors (e.g., EDTA for metalloproteases) controls for enzymatic hydrolysis in biological matrices .

    Advanced: How does the 4-ethoxyphenylsulfonyl group influence target selectivity compared to other substituents?

    Answer:
    The ethoxy group’s electron-donating nature increases π-π stacking interactions with aromatic residues in enzyme active sites (e.g., Tyr-385 in COX-2), while the sulfonyl group enhances hydrogen bonding to backbone amides. Comparative molecular dynamics simulations with 4-chlorophenyl analogs show reduced binding entropy (ΔS) due to tighter hydrophobic packing. Electrophilic substituents like chlorine may favor covalent adduct formation, whereas ethoxy groups prioritize reversible binding, as seen in COX-2 inhibitor studies .

    Basic: What safety protocols are recommended for handling this compound in laboratory settings?

    Answer:
    Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine powders. Store under inert atmosphere (N2_2) at 4°C to prevent ester hydrolysis. Spill containment requires neutralization with sodium bicarbonate followed by solidification with vermiculite. Toxicity data from structurally related sulfonamides suggest LC50_{50} values >100 mg/kg (oral, rat), but acute exposure warrants immediate decontamination .

    Advanced: What strategies mitigate racemization risks during synthetic steps involving chiral intermediates?

    Answer:
    Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) minimize base-catalyzed epimerization. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) enforce stereocontrol during β-amino acrylate formation. Dynamic kinetic resolution (DKR) using immobilized lipases or transition-metal catalysts (e.g., Ru) can convert racemic mixtures to single enantiomers. Chiral HPLC (e.g., Daicel columns) monitors enantiomeric excess (ee) ≥99% .

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